Trifluoroacetyl Tripeptide-2 (acetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

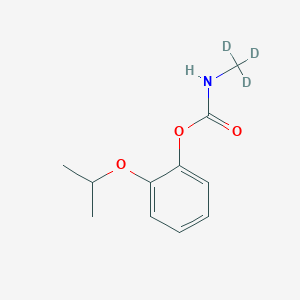

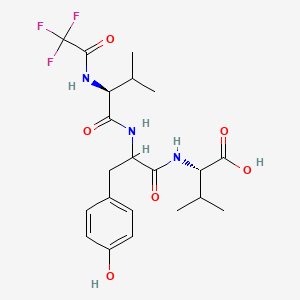

Trifluoroacetyl Tripeptide-2 (acetate) is a synthetic peptide compound known for its significant role in dermatological and cosmetic research. It is composed of three amino acids modified with a trifluoroacetyl group, which enhances its stability and bioavailability. This compound is primarily recognized for its anti-aging properties, making it a popular ingredient in skincare formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetyl Tripeptide-2 (acetate) involves a solid-phase peptide synthesis method. The process begins with the preparation of a resin peptide, specifically Val-Tyr(tBu)-Val-Wang Resin. This resin peptide undergoes a series of reactions involving 6-chlorobenzotriazole-1, 1,3,3-tetramethylurea hexafluorophosphate, 1-hydroxy phenylpropyl triazole, trifluoroacetic acid, and N,N’-diisopropylethylamine to form N-(2,2,2-trifluoroacetyl)-Val-Tyr(tBu)-Val-Wang Resin. The final steps include cutting treatment, purification, and freeze-drying to obtain the desired product .

Industrial Production Methods: The industrial production of Trifluoroacetyl Tripeptide-2 (acetate) follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield, utilizing low-cost reagents and efficient purification techniques such as reverse-phase chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Trifluoroacetyl Tripeptide-2 (acetate) primarily undergoes substitution reactions due to the presence of the trifluoroacetyl group. This group is highly reactive and can participate in various chemical transformations.

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of Trifluoroacetyl Tripeptide-2 (acetate) include trifluoroacetic acid, 6-chlorobenzotriazole-1, 1,3,3-tetramethylurea hexafluorophosphate, and 1-hydroxy phenylpropyl triazole. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed: The major products formed from the reactions of Trifluoroacetyl Tripeptide-2 (acetate) include various substituted derivatives, which can be further utilized in cosmetic formulations for enhanced anti-aging effects .

Aplicaciones Científicas De Investigación

Trifluoroacetyl Tripeptide-2 (acetate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique reactivity and stability, making it a valuable model for peptide synthesis and modification .

Biology: In biological research, Trifluoroacetyl Tripeptide-2 (acetate) is used to study cellular communication and extracellular matrix interactions. It has been shown to enhance fibroblastic collagen production and protect against cellular senescence .

Medicine: In medicine, this compound is explored for its potential therapeutic applications in anti-aging treatments. It is known to reduce wrinkles, improve skin firmness, and enhance elasticity .

Industry: In the cosmetic industry, Trifluoroacetyl Tripeptide-2 (acetate) is a key ingredient in anti-aging skincare products. Its ability to inhibit matrix metalloproteinases and elastases makes it highly effective in maintaining skin structure and function .

Mecanismo De Acción

Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects through several mechanisms:

Regulation of Extracellular Matrix Components: It modulates the synthesis and degradation of extracellular matrix components by downregulating matrix metalloproteinases and upregulating collagen and elastin production .

Inhibition of Progerin Synthesis: This compound decreases the synthesis of progerin, a protein associated with cellular senescence, thereby prolonging cell life and delaying aging .

Enhancement of Cellular Communication: Trifluoroacetyl Tripeptide-2 (acetate) enhances cellular communication by improving the interaction between cells and the extracellular matrix .

Comparación Con Compuestos Similares

Trifluoroacetyl Tripeptide-2 (acetate) is unique due to its trifluoroacetyl modification, which enhances its stability and bioavailability. Similar compounds include:

Palmitoyl Pentapeptide-4: Known for its anti-aging properties but lacks the trifluoroacetyl modification.

Copper Tripeptide: Effective in skin repair and regeneration but differs in its metal ion component.

Hexapeptide-9: Another anti-aging peptide with a different amino acid sequence and mechanism of action

These compounds share similar applications in skincare but differ in their chemical structure and specific mechanisms of action, highlighting the uniqueness of Trifluoroacetyl Tripeptide-2 (acetate).

Propiedades

Fórmula molecular |

C21H28F3N3O6 |

|---|---|

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14?,15-,16-/m0/s1 |

Clave InChI |

SAVSLMGBKQKUAV-YVZMLIKISA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)

![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)

![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide](/img/structure/B10860584.png)

![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)

![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)

![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)

![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)